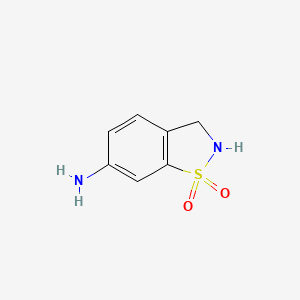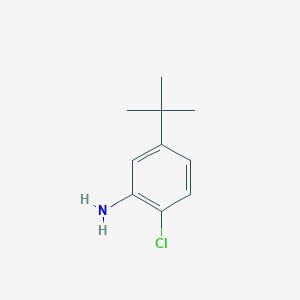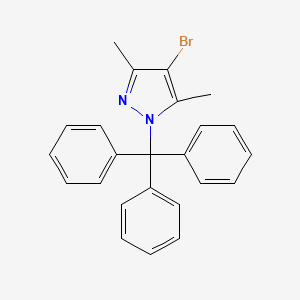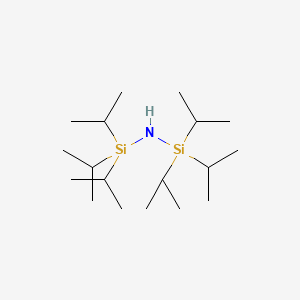![molecular formula C10H16N2O B3033241 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1007518-42-4](/img/structure/B3033241.png)
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Descripción general
Descripción
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The compound 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been utilized in the synthesis of various chemical structures. For instance, it's involved in the selenoacetalyzation of 4‐Formylpyrazoles, leading to the production of 2-(pyrazol-4-yl)-1,3-diselenanes, which are significant for further chemical transformations (Papernaya et al., 2013).
Catalysis and Polymerization
- This compound is also integral in the formation of metallomacrocyclic palladium(II) complexes, which are relevant in catalysis and polymerization processes. These complexes exhibit varying properties based on the solvent used, indicating their potential for diverse applications in chemistry (Guerrero et al., 2008).
Corrosion Inhibition
- Research indicates that derivatives of this compound, such as bipyrazole, show potential as corrosion inhibitors. A study using density functional theory (DFT) elucidated the various inhibition efficiencies and reactive sites of these compounds, contributing to advancements in materials science and engineering (Wang et al., 2006).
Material Science and Engineering
- In material science, the compound is employed in the study of oligomerization and polymerization of ethylene. The research focuses on pyrazolylamine ligands and their interaction with nickel complexes, highlighting the compound's role in the development of new materials with specific properties (Obuah et al., 2014).
Molecular Design and Drug Development
- Additionally, the compound and its derivatives are used in the synthesis of various ligands and complexes that have potential applications in drug design and development. These synthesized structures often serve as a foundation for exploring new therapeutic agents and materials (Kodadi et al., 2008).
Crystallography and Spectroscopy
- The compound's derivatives are also significant in crystallography and spectroscopy studies. They provide insights into molecular structures, intermolecular interactions, and the properties of various chemical entities (Delgado et al., 2020).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, some imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
The safety and hazards of a compound depend on its structure and how it’s used. For instance, some compounds can be harmful if swallowed or in contact with skin.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6(2)12-8(4)10(9(5)13)7(3)11-12/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVVHKNACUSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)
![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)



![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)


![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)




